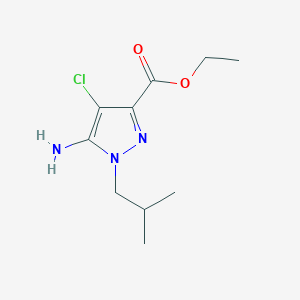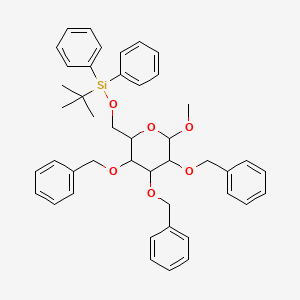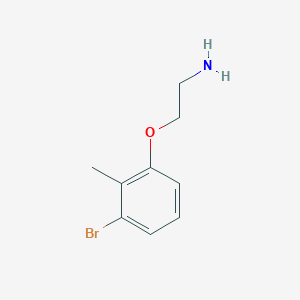
3-Chloro-4-(propane-2-sulfonamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(propane-2-sulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a chloro substituent at the third position and a propane-2-sulfonamido group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(propane-2-sulfonamido)benzoic acid can be achieved through several methods. One common approach involves the sulfonation of 3-chloro-4-aminobenzoic acid with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to ensure maximum yield and efficiency. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
3-Chloro-4-(propane-2-sulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
3-Chloro-4-(propane-2-sulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-4-(propane-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The chloro substituent may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(methylsulfonamido)benzoic acid
- 3-Chloro-4-(ethylsulfonamido)benzoic acid
- 3-Chloro-4-(butane-2-sulfonamido)benzoic acid
Uniqueness
3-Chloro-4-(propane-2-sulfonamido)benzoic acid is unique due to its specific sulfonamido group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of a chloro substituent and a propane-2-sulfonamido group makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H12ClNO4S |
|---|---|
分子量 |
277.73 g/mol |
IUPAC名 |
3-chloro-4-(propan-2-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C10H12ClNO4S/c1-6(2)17(15,16)12-9-4-3-7(10(13)14)5-8(9)11/h3-6,12H,1-2H3,(H,13,14) |
InChIキー |
NWOJVHYCNSIRSB-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)

![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)
![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)




